

Scilliroside: A Technical Guide to a Potent Bufadienolide Na+/K+-ATPase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiotonic steroid of the bufadienolide class, has a long history as a rodenticide and has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the chemical structure of **Scilliroside**, its primary mechanism of action as a Na+/K+-ATPase inhibitor, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties of Scilliroside

Scilliroside is a glycoside with the chemical formula $C_{32}H_{44}O_{12}$ and a molecular weight of approximately 620.69 g/mol .[1] Its structure is characterized by a steroid nucleus linked to a six-membered lactone ring (α -pyrone) at the C17 position, a defining feature of bufadienolides. A β -D-glucopyranosyl moiety is attached at the C3 position of the steroid backbone.



Property	Value
Molecular Formula	C32H44O12
Molecular Weight	620.69 g/mol [1]
CAS Number	507-60-8[1]
IUPAC Name	(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(2-oxo-2H-pyran-5-yl)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl acetate[1]
Melting Point	168-170 °C[2]
Appearance	Bright yellow crystalline solid[2]
Solubility	Soluble in alcohols, ethylene glycol, dioxane, and glacial acetic acid; practically insoluble in diethyl ether and petroleum ether.[2]

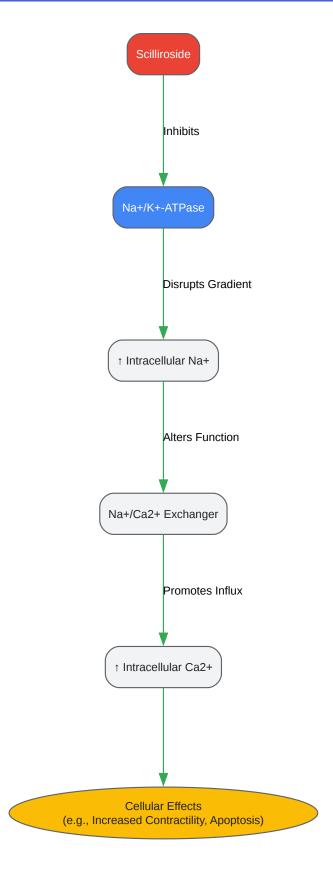
Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of **Scilliroside** and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane.

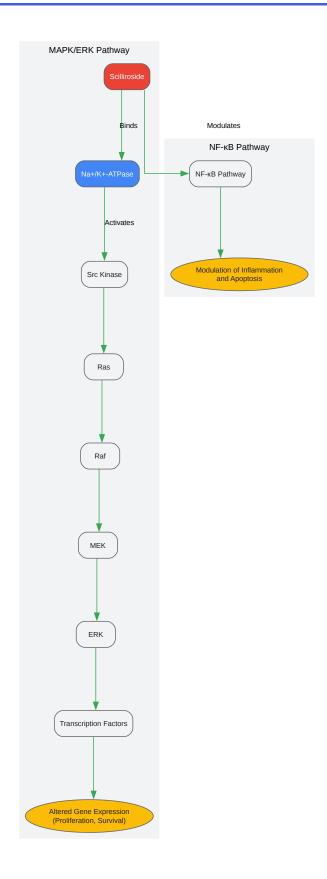
Direct Inhibition and Ion Gradient Disruption

Scilliroside binds to the α -subunit of the Na+/K+-ATPase, inhibiting its pumping function. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca²+ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. In cardiac muscle, this leads to enhanced contractility. In other cell types, this disruption of ion homeostasis can trigger various cellular events, including apoptosis.

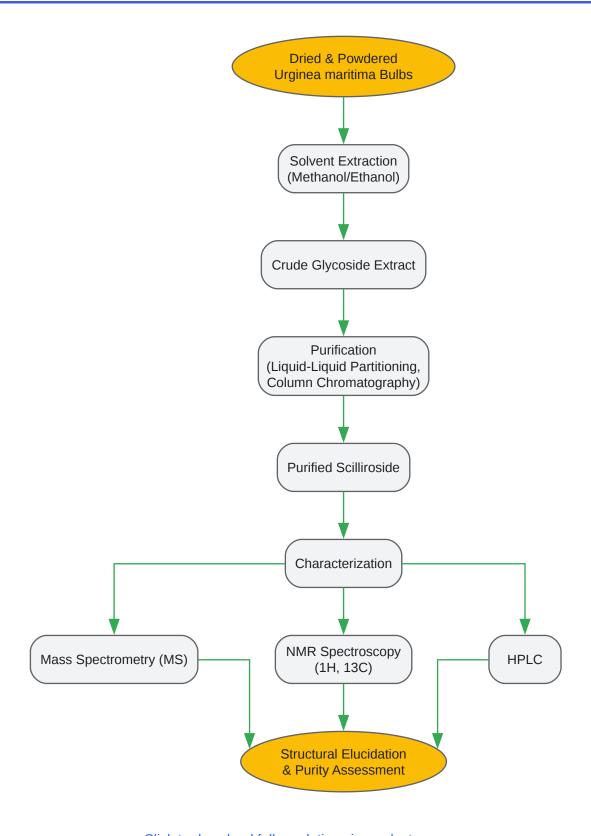












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